Triethylamine Pentahydrofluoride

Descripción general

Descripción

Triethylamine Pentahydrofluoride is a chemical compound with the molecular formula C6H20F5N and a molar mass of 201.22 g/mol . It is a colorless liquid at room temperature and is known for its use as a fluorinating reagent in organic synthesis . The compound is highly toxic and corrosive, requiring careful handling and storage .

Métodos De Preparación

Triethylamine Pentahydrofluoride can be synthesized by reacting triethylamine with hydrogen fluoride. One common method involves adding an ethereal solution of anhydrous hydrogen fluoride to a slight excess of triethylamine at 0°C, followed by distillation of the separated crude product . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the reaction is carried out under controlled conditions to prevent any hazardous incidents .

Análisis De Reacciones Químicas

Triethylamine Pentahydrofluoride primarily undergoes nucleophilic substitution reactions. It is used as a source of nucleophilic fluoride in various organic reactions. For example, it can substitute leaving groups such as halides or sulfonates in organic compounds . Common reagents used in these reactions include acetonitrile and methylene chloride. The major products formed from these reactions are typically fluorinated organic compounds .

Aplicaciones Científicas De Investigación

Fluorination Reactions

TEPF is primarily recognized for its role as a fluorinating agent . It facilitates the introduction of fluorine into organic molecules, which is essential in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms enhances the reactivity and stability of the resulting compounds.

Case Study: Fluorination of Organic Substrates

Research has demonstrated TEPF's effectiveness in fluorinating various organic substrates. For instance, studies have shown that TEPF can selectively replace halides or sulfonates with fluorine, yielding products with enhanced biological activity. However, further comparative studies are necessary to evaluate its efficiency against other fluorinating agents like Selectfluor or NFSI .

Catalysis

TEPF also serves as a catalyst in several chemical reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity. This property is particularly useful in nucleophilic substitution reactions where fluoride acts as a nucleophile.

Ionic Liquid Precursor

TEPF has potential applications as a precursor for synthesizing ionic liquids . Ionic liquids are salts that remain liquid at room temperature and possess unique properties beneficial for various applications in organic synthesis and catalysis.

Research Insights

Ongoing research aims to develop ionic liquids derived from TEPF that exhibit desirable properties for specific applications, such as enhanced solubility or reactivity. These ionic liquids could provide greener alternatives to traditional solvents in chemical processes.

Materials Science

In materials science, TEPF is being explored for developing new materials with specific properties. Its ability to introduce fluorine into polymeric structures can enhance material characteristics such as thermal stability and chemical resistance.

Study of Fluoride Anions

TEPF provides a platform for investigating the behavior of fluoride anions (F⁻). The presence of five fluorine atoms allows researchers to study interactions between fluoride ions and various substrates, contributing to a deeper understanding of fluoride chemistry.

Safety Considerations

TEPF is highly corrosive and toxic if ingested, inhaled, or if it comes into contact with skin. Appropriate safety measures must be taken when handling this compound, including using protective gear and working in well-ventilated areas .

Mecanismo De Acción

The mechanism of action of Triethylamine Pentahydrofluoride involves the donation of nucleophilic fluoride ions to substrates. The compound forms a complex with hydrogen fluoride, which facilitates the transfer of fluoride ions to the target molecules . This process is essential for the fluorination of organic compounds, making it a valuable reagent in synthetic chemistry .

Comparación Con Compuestos Similares

Triethylamine Pentahydrofluoride is similar to other fluorinating agents such as Triethylamine Trihydrofluoride and Pyridine Hydrogen Fluoride Complex . it is less corrosive and can be used in ordinary borosilicate glassware, making it more convenient for laboratory use . Additionally, it is soluble in both polar and non-polar solvents, which enhances its versatility in various chemical reactions .

Similar Compounds:- Triethylamine Trihydrofluoride

- Pyridine Hydrogen Fluoride Complex

- Potassium Fluoride

- Tetra-n-butylammonium Fluoride

Actividad Biológica

Triethylamine pentahydrofluoride (Et3N·5HF) is a compound that has garnered attention due to its unique properties and potential applications in various fields, particularly in organic synthesis and electrochemical processes. This article explores the biological activity of this compound, focusing on its toxicological effects, chemical behavior, and applications in synthetic chemistry.

This compound is a complex formed from triethylamine and hydrofluoric acid. It is characterized by its high reactivity due to the presence of fluorine atoms, which significantly influence its biological interactions.

- Molecular Formula : C6H15F5N

- Molar Mass : 185.19 g/mol

- Appearance : Colorless liquid

- Density : 1.05 g/cm³

Toxicological Effects

The biological activity of Et3N·5HF is primarily associated with its toxicity. The compound is known to be highly corrosive and can cause severe damage upon exposure.

- Acute Toxicity :

- Chronic Effects :

Table 1: Summary of Toxicological Data for this compound

| Exposure Route | Effect | Severity |

|---|---|---|

| Oral | Fatal | High |

| Dermal | Severe burns | High |

| Inhalation | Respiratory irritation | Moderate to High |

Biological Activity in Synthetic Chemistry

This compound has been utilized in various synthetic applications, particularly in electrochemical reactions. Its ability to facilitate fluorination reactions is noteworthy.

Case Study: Electrochemical Fluorination

In a study exploring metal-free electrochemical fluorodecarboxylation, Et3N·5HF was employed as a fluorination agent. The results indicated that it could effectively convert aryloxyacetic acids into their fluorinated derivatives with significant yields:

- Yield Data :

This demonstrates not only the utility of Et3N·5HF in organic synthesis but also its role in enhancing reaction efficiency compared to traditional methods.

Mechanistic Insights

The mechanism of action for Et3N·5HF involves the generation of fluoride ions that participate in nucleophilic substitution reactions. The presence of multiple hydrofluoric acid molecules enhances the electrophilicity of substrates, facilitating various transformations.

Table 2: Mechanistic Pathways Involving this compound

| Reaction Type | Mechanism Description |

|---|---|

| Electrochemical Fluorination | Generation of fluoride ions promotes substitution |

| Nucleophilic Substitution | Fluoride acts as a nucleophile attacking electrophiles |

Propiedades

IUPAC Name |

N,N-diethylethanamine;pentahydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.5FH/c1-4-7(5-2)6-3;;;;;/h4-6H2,1-3H3;5*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIRAGRGIYWEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

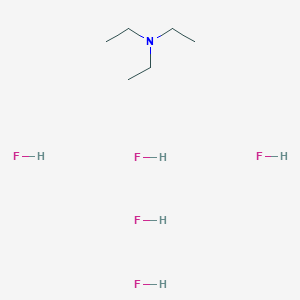

CCN(CC)CC.F.F.F.F.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449642 | |

| Record name | Triethylamine Pentahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94527-74-9 | |

| Record name | Triethylamine Pentahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylamine pentahydrofluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.